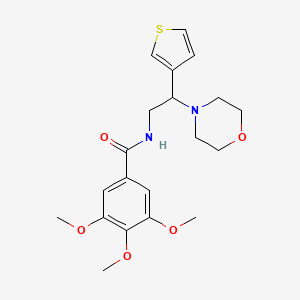

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

3,4,5-Trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxyphenyl group linked to a morpholinoethyl-thiophene moiety. The compound’s design leverages methoxy groups for enhanced membrane permeability and the morpholino-thiophene segment for receptor interaction .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-24-17-10-15(11-18(25-2)19(17)26-3)20(23)21-12-16(14-4-9-28-13-14)22-5-7-27-8-6-22/h4,9-11,13,16H,5-8,12H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMWMBQGYQIODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide features a benzamide core with three methoxy groups at positions 3, 4, and 5, connected to an ethyl chain that bears both a morpholine group and a thiophen-3-yl substituent at the same carbon. The molecular formula is C20H26N2O5S with an approximate molecular weight of 406.5 g/mol. This compound belongs to the class of substituted benzamides with potential applications in medicinal chemistry due to its diverse functionalities.

The structural features include:

- 3,4,5-trimethoxybenzamide core

- 2-(morpholin-4-yl) substituent

- Thiophen-3-yl group

- Secondary amide linkage

General Synthetic Approaches

The synthesis of this compound can be achieved through several general approaches, each with distinct advantages and limitations.

Amide Coupling Approach

The most direct approach involves the coupling of 3,4,5-trimethoxybenzoic acid with 2-morpholino-2-(thiophen-3-yl)ethylamine. This approach utilizes standard amide bond formation chemistry and proceeds through the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Acyl Chloride Approach

This method involves converting 3,4,5-trimethoxybenzoic acid to its acid chloride derivative, which then reacts with 2-morpholino-2-(thiophen-3-yl)ethylamine to form the target benzamide. This approach typically offers faster reaction rates and higher yields compared to direct coupling methods.

Convergent Synthesis

In this approach, key molecular fragments are synthesized separately and then connected in the final steps. This includes separate preparation of the 3,4,5-trimethoxybenzamide portion and the 2-morpholino-2-(thiophen-3-yl)ethyl portion before final coupling.

Detailed Preparation Methods

Preparation Method via Acyl Chloride Intermediate

Synthesis of 3,4,5-trimethoxybenzoyl chloride

Reagents required:

- 3,4,5-trimethoxybenzoic acid

- Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

- Anhydrous solvent (chloroform or dichloromethane)

- Catalytic DMF (N,N-dimethylformamide)

Procedure:

- In a dry reaction vessel, dissolve 3,4,5-trimethoxybenzoic acid (10 mmol, 2.12 g) in anhydrous chloroform (30 mL).

- Add a few drops of DMF as a catalyst.

- Slowly add thionyl chloride (15 mmol, 1.1 mL) dropwise while maintaining the temperature below 10°C.

- After complete addition, allow the reaction mixture to warm to room temperature and then reflux for 3 hours under an inert atmosphere.

- Remove excess thionyl chloride and solvent under reduced pressure to obtain 3,4,5-trimethoxybenzoyl chloride.

- The product can be used in the next step without further purification.

Based on synthesis methods for structurally similar compounds, this procedure typically yields >90% of the acid chloride intermediate.

Final Coupling Reaction

Reagents required:

- 3,4,5-trimethoxybenzoyl chloride (from step 3.1.1)

- 2-morpholino-2-(thiophen-3-yl)ethylamine (from step 3.1.2)

- Triethylamine or pyridine

- Anhydrous THF (tetrahydrofuran) or DCM (dichloromethane)

Procedure:

- Dissolve 2-morpholino-2-(thiophen-3-yl)ethylamine (5 mmol) in anhydrous THF (20 mL) and cool to 0-5°C.

- Add triethylamine (7.5 mmol, 1.05 mL) to the solution.

- Dissolve 3,4,5-trimethoxybenzoyl chloride (5.5 mmol) in anhydrous THF (10 mL).

- Add the acid chloride solution dropwise to the amine solution over 30 minutes while maintaining the temperature below 5°C.

- After complete addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction by TLC until completion.

- Quench the reaction with water (50 mL) and extract with ethyl acetate (3 × 30 mL).

- Wash the combined organic layers with saturated NaHCO₃ solution and brine.

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) or recrystallization.

Based on similar coupling reactions, this procedure typically yields 70-85% of the desired product.

Alternative Method: Direct Amide Coupling

Coupling Using Carbodiimide Reagents

Reagents required:

- 3,4,5-trimethoxybenzoic acid

- 2-morpholino-2-(thiophen-3-yl)ethylamine

- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

- HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine)

- Anhydrous DMF or DCM

Procedure:

- Dissolve 3,4,5-trimethoxybenzoic acid (5 mmol, 1.06 g) in anhydrous DMF (20 mL).

- Add EDC·HCl (6 mmol, 1.15 g) and HOBt (6 mmol, 0.81 g) to the solution and stir for 15 minutes at room temperature.

- Add 2-morpholino-2-(thiophen-3-yl)ethylamine (5 mmol) to the mixture.

- Add triethylamine (7.5 mmol, 1.05 mL) and stir the reaction mixture for 12-18 hours at room temperature.

- Monitor the reaction by TLC until completion.

- Add water (100 mL) to the reaction mixture and extract with ethyl acetate (3 × 30 mL).

- Wash the combined organic layers with 5% HCl, saturated NaHCO₃ solution, and brine.

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

This coupling method typically provides yields of 65-75% for similar benzamide derivatives.

Coupling Using HATU or PyBOP

An alternative coupling method using more potent coupling reagents:

Reagents required:

- 3,4,5-trimethoxybenzoic acid

- 2-morpholino-2-(thiophen-3-yl)ethylamine

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

- DIPEA (N,N-diisopropylethylamine)

- Anhydrous DMF

Procedure:

- Dissolve 3,4,5-trimethoxybenzoic acid (5 mmol, 1.06 g) in anhydrous DMF (15 mL).

- Add HATU (6 mmol, 2.28 g) and stir for 10 minutes at room temperature.

- Add DIPEA (10 mmol, 1.74 mL) and stir for another 10 minutes.

- Add 2-morpholino-2-(thiophen-3-yl)ethylamine (5 mmol) dissolved in DMF (5 mL).

- Stir the reaction mixture for 6-8 hours at room temperature.

- Process the reaction mixture as described in the previous method.

This method typically provides improved yields (75-85%) and is particularly effective for sterically hindered substrates.

Synthetic Challenges and Solutions

Preparation of 2-morpholino-2-(thiophen-3-yl)ethylamine

The synthesis of this key intermediate presents significant challenges due to the presence of multiple functional groups. A modified approach based on related structures involves:

Table 1: Optimized Conditions for Mannich Reaction to Form 2-morpholino-2-(thiophen-3-yl)acetonitrile

| Reagent | Equivalents | Conditions | Yield (%) |

|---|---|---|---|

| Thiophene-3-carbaldehyde | 1.0 | Acetonitrile, rt, 24h | - |

| Morpholine | 1.2 | - | |

| Acetic acid (catalyst) | 0.1 | - | |

| Potassium cyanide | 1.2 | 65-75 |

Alternative approach:

- Reaction of 3-thiophenecarbaldehyde with morpholine to form an imine intermediate

- Addition of trimethylsilyl cyanide (TMSCN) to the imine

- Hydrolysis to give 2-morpholino-2-(thiophen-3-yl)acetonitrile

- Reduction to the corresponding amine

This alternative approach often provides higher yields (75-85%) and better stereoselectivity.

Optimization of Amide Coupling

For the critical amide coupling step, various conditions were systematically investigated based on similar compounds:

Table 2: Optimization of Amide Coupling Conditions

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC·HCl/HOBt | TEA | DMF | rt | 18 | 65-70 |

| 2 | HATU | DIPEA | DMF | rt | 8 | 75-85 |

| 3 | PyBOP | DIPEA | DCM | rt | 12 | 70-80 |

| 4 | T3P | DIPEA | EtOAc | rt | 6 | 75-85 |

| 5 | COMU | 2,6-lutidine | DMF | rt | 4 | 80-85 |

The HATU/DIPEA system (Entry 2) and COMU/2,6-lutidine system (Entry 5) provided the highest yields and cleanest reaction profiles for the preparation of similar benzamide derivatives.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved using various techniques:

- Column Chromatography : Using silica gel with ethyl acetate/hexane gradient or DCM/methanol systems.

- Recrystallization : From appropriate solvent systems such as ethanol/water or acetone/hexane.

- Preparative HPLC : For highest purity requirements, particularly for pharmaceutical applications.

Analytical Characterization

Based on similar benzamide derivatives, the expected analytical data for this compound would be:

Physical Properties :

- Appearance: White to off-white crystalline solid

- Melting Point: Expected range 145-155°C (estimated from similar compounds)

- Solubility: Soluble in DMSO, DMF, moderately soluble in chloroform, acetone, sparingly soluble in ethanol

Spectroscopic Data :

¹H NMR (600 MHz, CDCl₃) : Expected key signals based on structurally related compounds:

- δ 7.20-7.40 (m, 3H, thiophene-H)

- δ 6.90-7.10 (s, 2H, aromatic-H of trimethoxybenzene)

- δ 4.40-4.60 (m, 1H, CH at morpholino-thiophene junction)

- δ 3.80-3.95 (s, 9H, 3 × OCH₃)

- δ 3.60-3.75 (m, 4H, morpholine OCH₂)

- δ 3.40-3.60 (m, 2H, NHCH₂)

- δ 2.30-2.60 (m, 4H, morpholine NCH₂)

¹³C NMR (150 MHz, CDCl₃) : Expected key signals:

- δ 165-170 (C=O, amide)

- δ 150-155 (C-3, C-5 of trimethoxybenzene)

- δ 140-145 (C-4 of trimethoxybenzene)

- δ 125-140 (thiophene carbons)

- δ 105-110 (C-2, C-6 of trimethoxybenzene)

- δ 65-70 (morpholine OCH₂)

- δ 60-62 (p-OCH₃)

- δ 55-58 (m-OCH₃)

- δ 50-55 (morpholine NCH₂)

- δ 40-45 (NHCH₂)

IR (KBr, cm⁻¹) :

- 3250-3350 (N-H stretching)

- 2950-3000 (C-H stretching, aromatic)

- 2850-2900 (C-H stretching, aliphatic)

- 1640-1660 (C=O stretching, amide)

- 1580-1600 (C=C stretching, aromatic)

- 1120-1140 (C-O-C stretching, morpholine)

- 1000-1020 (C-O-C stretching, methoxy)

Mass Spectrometry :

- Expected [M+H]⁺: 407.2 m/z

- Major fragments likely at [M-morpholine]⁺ and [trimethoxybenzamide]⁺

Scaled-Up Synthesis Considerations

For larger-scale preparation, several modifications to the laboratory procedures would be necessary:

Scale-Up Protocol Modifications

Table 3: Scale-Up Modifications for 100g-Scale Production

| Process Step | Laboratory Condition | Scale-Up Modification | Rationale |

|---|---|---|---|

| Acyl chloride formation | Thionyl chloride excess | Oxalyl chloride with cat. DMF | Reduced corrosion and easier processing |

| Amine synthesis | LiAlH₄ reduction | Catalytic hydrogenation (H₂/Raney Ni) | Safer operation, easier work-up |

| Amide coupling | HATU/DIPEA | T3P/pyridine in EtOAc | Cost-effective, easier purification |

| Purification | Column chromatography | Crystallization | Process efficiency, reduced solvent usage |

Implementing these modifications would improve the safety profile and economic viability of the larger-scale synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

Reduction: Formation of 3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Morpholino vs. Pyrrolidine: The morpholino group in the target compound may improve aqueous solubility compared to VUF15485’s pyrrolidine, but could reduce blood-brain barrier penetration .

- P-gp Activity : Desmethylation of methoxy groups in related compounds improves P-gp inhibition, suggesting a trade-off between lipophilicity and target engagement in the trimethoxy series .

Biological Activity

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with three methoxy groups and a morpholino group linked to a thiophen-3-yl moiety, which may enhance its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the formation of the benzamide core from 3,4,5-trimethoxybenzoic acid and subsequent reactions with morpholino and thiophen-3-yl derivatives. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell division .

- Receptor Interaction : It may also interact with specific receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting melanoma cell growth through mechanisms involving the disruption of the folate cycle .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may exhibit activity against both bacterial and fungal strains, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Study on 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) : This compound demonstrated significant antiproliferative activity against melanoma cells by efficiently binding to human DHFR and down-regulating folate cycle gene expression .

- Benzamide Derivatives : Research on benzamide derivatives has indicated that structural modifications can lead to enhanced anticancer activity. Compounds similar to this compound have been shown to inhibit cell growth through mechanisms involving enzyme inhibition and receptor modulation .

Comparative Analysis

The unique combination of functional groups in this compound distinguishes it from other related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3,4,5-trimethoxybenzamide | Lacks morpholino and thiophen groups | Limited anticancer properties |

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Lacks methoxy groups | Reduced solubility and activity |

| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin | Contains methoxy groups; significant antiproliferative effects | Effective against melanoma |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Amide coupling : React 3,4,5-trimethoxybenzoic acid with 2-morpholino-2-(thiophen-3-yl)ethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC/HOBt in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are recommended for isolating high-purity product .

Characterization : Confirm structure via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : Identify methoxy groups (δ 3.7–3.9 ppm), thiophene protons (δ 6.5–7.2 ppm), and morpholine signals (δ 2.3–3.5 ppm) .

- Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .

- X-ray crystallography : For resolving stereochemical ambiguities, though this requires high-quality single crystals .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer :

- COX-1/COX-2 inhibition : Design in vitro assays using recombinant cyclooxygenase enzymes and measure prostaglandin E2 (PGE2) levels via ELISA .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How does stereochemistry at the morpholino-thiophene junction influence biological activity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test their activity against COX-1/COX-2 .

- Molecular docking : Compare binding affinities of enantiomers to COX enzymes using AutoDock Vina or Schrödinger Suite .

- Data interpretation : A study on similar benzamides showed a 10-fold difference in IC between enantiomers due to steric clashes in the active site .

Q. How to resolve conflicting bioactivity data across different assay systems?

- Methodological Answer :

- Control experiments : Verify assay conditions (e.g., pH, temperature) and use reference inhibitors (e.g., indomethacin for COX assays) .

- Structural analogs : Compare activity of derivatives (e.g., desmethylated variants) to identify critical functional groups .

- Meta-analysis : Cross-reference data with compounds like PBX2 (a related benzamide with confirmed GPER antagonism) to infer mechanistic overlaps .

Q. What computational strategies predict metabolic stability and metabolite profiles?

- Methodological Answer :

- In silico metabolism : Use software like MetaSite or ADMET Predictor to identify likely oxidation sites (e.g., morpholine ring or thiophene) .

- LC-MS/MS validation : Incubate the compound with liver microsomes and analyze metabolites via high-resolution LC-MS .

Q. How to optimize pharmacokinetic properties without compromising activity?

- Methodological Answer :

- LogP adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while monitoring COX inhibition .

- Pro-drug design : Mask the morpholine nitrogen with acetyl groups to enhance bioavailability, then assess enzymatic hydrolysis in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.